molecular formula C21H28N4O2 B2911270 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE CAS No. 1226434-44-1

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE

Cat. No.: B2911270
CAS No.: 1226434-44-1
M. Wt: 368.481
InChI Key: KFVAYJKUSUVBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with an azepane group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.

    Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with the pyrimidine ring.

    Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction between the pyrimidine derivative and 4-methylbenzylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-azepan-1-yl-4-methyl-1,3-thiazole-5-carboxylic acid
  • 2-(2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-1,3-thiazol-5-yl)acetic acid

Uniqueness

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-16-7-9-18(10-8-16)14-22-19(26)15-27-20-13-17(2)23-21(24-20)25-11-5-3-4-6-12-25/h7-10,13H,3-6,11-12,14-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVAYJKUSUVBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.